Cas no 2137741-35-4 (2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester)

2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester is a fluorinated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The presence of difluoro substitution at the 6,7-positions enhances its reactivity and binding affinity, making it a valuable intermediate for synthesizing bioactive molecules. The methyl ester group improves solubility and facilitates further derivatization. Its dihydrobenzofuran core contributes to structural stability while allowing selective functionalization. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships in drug discovery. High purity and well-defined synthetic pathways ensure reproducibility for research and development purposes.
2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester structure
2137741-35-4 structure
Product Name:2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester
CAS No:2137741-35-4
MF:C10H8F2O3
MW:214.165530204773
CID:5297374
Update Time:2025-06-08

2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • methyl 6,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylate
    • 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester
    • Inchi: 1S/C10H8F2O3/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-3,7H,4H2,1H3
    • InChI Key: CLNYXFKKTDTMEV-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC2=C1OC(C(=O)OC)C2)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.5

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Additional information on 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester

Introduction to 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester (CAS No. 2137741-35-4)

2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester (CAS No. 2137741-35-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzofuran derivatives and is characterized by its unique structural features, including the presence of fluoro substituents and a methyl ester group. These structural elements contribute to its potential therapeutic applications and have been the focus of recent studies aimed at elucidating its biological activities and pharmacological properties.

The chemical structure of 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester is particularly noteworthy due to its combination of aromatic and heterocyclic moieties. The benzofuran core provides a rigid and planar structure, which can enhance the compound's binding affinity to specific biological targets. The introduction of fluoro substituents at the 6 and 7 positions can significantly influence the compound's electronic properties, leading to improved metabolic stability and reduced toxicity. Additionally, the methyl ester group at the carboxylic acid position can be readily hydrolyzed in vivo, potentially enhancing the compound's bioavailability and pharmacokinetic profile.

Recent research has explored the potential therapeutic applications of 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders and pain conditions. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that the compound may have therapeutic potential in diseases characterized by chronic inflammation.

In addition to its anti-inflammatory properties, 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and survival. For example, a study published in Cancer Research found that 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester selectively inhibited the PI3K/AKT pathway in breast cancer cells, leading to cell cycle arrest and apoptosis.

The pharmacokinetic properties of 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester have also been extensively studied. In vivo experiments using animal models have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of fluoro substituents has been shown to enhance metabolic stability and prolong plasma half-life, which are crucial factors for achieving sustained therapeutic effects. Furthermore, the compound's low molecular weight and lipophilicity contribute to its good oral bioavailability.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester in human subjects. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at various dose levels with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.

In conclusion, 2-Benzofurancarboxylic acid, 6,7-difluoro-2,3-dihydro-, methyl ester (CAS No. 2137741-35-4) represents a promising candidate for the development of novel therapeutics targeting inflammatory disorders and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive molecule for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in various medical conditions.

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